molecular formula C14H16N4O B2987698 2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile CAS No. 860785-27-9

2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile

Cat. No.: B2987698
CAS No.: 860785-27-9
M. Wt: 256.309
InChI Key: YGIUWGSIYYMUJA-UHFFFAOYSA-N
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Description

The compound “2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

FTIR, NMR, and Kinetic Studies

Research on proton transfer reactions involving nitro-substituted diarylmethanes and N-bases with guanidine character in acetonitrile has been conducted, utilizing FTIR, NMR, and kinetic studies. These studies explore the interactions and charge distributions within complex molecules, potentially offering insights into the reactivity and stability of compounds similar to "2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile" (Schroeder et al., 1995).

Electrochemical Oxidation Studies

The electrochemical behavior of phenols, including those with isopropyl groups, has been investigated in acetonitrile. This research provides insights into the oxidation processes and the formation of intermediate radicals, which could be relevant for understanding the electrochemical properties of compounds containing similar functional groups (Richards & Evans, 1977).

Chemodosimeters Toward Cyanide

A study on N-acyl triazenes as selective chemodosimeters for cyanide ions in acetonitrile reveals the potential of triazene compounds in sensing applications. This could imply that triazole-containing compounds like "this compound" might be adaptable for chemical sensing or detection purposes (Chung, Lee, & Ahn, 2006).

Polymerization Studies

Investigations into copolymerization processes without an initiator in acetonitrile may provide valuable information on the polymerization potential of compounds with nitrile groups, offering insights into material science and engineering applications (Rivas, Canessa, & Pooley, 1985).

Mechanism of Action

The mechanism of action of this compound is not documented in the available literature .

Properties

IUPAC Name

2-[3-methyl-5-oxo-4-(4-propan-2-ylphenyl)-1,2,4-triazol-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-10(2)12-4-6-13(7-5-12)18-11(3)16-17(9-8-15)14(18)19/h4-7,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIUWGSIYYMUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)C(C)C)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301321460
Record name 2-[3-methyl-5-oxo-4-(4-propan-2-ylphenyl)-1,2,4-triazol-1-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822028
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860785-27-9
Record name 2-[3-methyl-5-oxo-4-(4-propan-2-ylphenyl)-1,2,4-triazol-1-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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